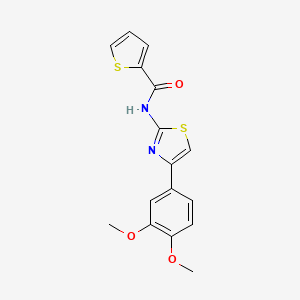

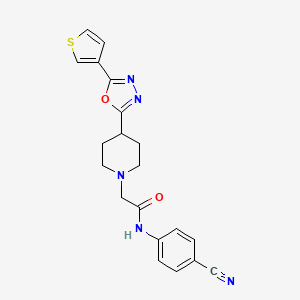

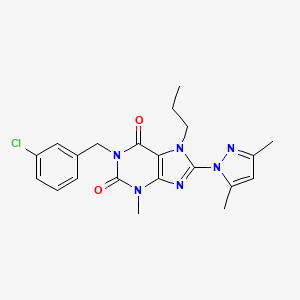

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)thiophene-2-carboxamide involves a multi-step process starting with the preparation of precursor molecules. In one study, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with various chloroacetamide reagents. These thiophene derivatives were then used to create thiazole-thiophene hybrids through condensation with thiosemicarbazide, followed by treatment with chloroacetone and/or chloroacetic acid . Although the exact compound was not synthesized in this study, the methods described provide insight into the potential synthetic routes that could be adapted for its creation.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the studies were determined using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS). These methods are essential for confirming the identity and purity of the synthesized molecules. For example, a novel pyrazole derivative was characterized and its three-dimensional structure was confirmed by single-crystal X-ray diffraction studies, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural analyses are crucial for understanding the conformation and potential reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be inferred from the reactions they undergo during synthesis. For instance, the reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile leads to the formation of thieno[2,3-b]pyridine derivatives . The reactivity of the thiophene moiety is influenced by the substituents on the ring, which can activate or deactivate the ring towards electrophilic aromatic substitution. The presence of a thiazole ring in the compound of interest suggests potential sites for further chemical modification, such as S-alkylation or nucleophilic substitution at the thiazole nitrogen.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesized compounds in the studies were found to exhibit good inhibitory activity against various cell lines, indicating their potential as bioactive molecules . The thermal stability of a related pyrazole derivative was determined to be up to 190°C, suggesting that the compound is stable under normal conditions . The intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and solubility of these compounds. Additionally, the non-linear optical properties of the pyrazole derivative were investigated, which could be relevant for the compound if it shares similar structural features .

科学的研究の応用

1. Crystal Structure and Surface Analysis

The compound has been synthesized for crystallographic studies, contributing to an understanding of molecular and crystal structures. These studies can provide insights into the physical characteristics of the compound and its potential applications in materials science (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

2. Antimicrobial Evaluation and Docking Studies

Research has been conducted on analogs of this compound, focusing on their synthesis, characterization, and antimicrobial potential. Molecular docking studies enhance the understanding of their interaction with biological targets, which is crucial for drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

3. Anticancer Activity

Certain derivatives have shown potential as anticancer agents. Their synthesis and testing against cancer cell lines can provide valuable data for the development of new therapeutic agents (Atta & Abdel‐Latif, 2021).

4. Application in Dyeing and Biological Activities

Synthesis of related compounds has been explored for applications in dyeing polyester fibers. These compounds also exhibit biological activities, such as antioxidant and antitumor effects, which can be leveraged in various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

5. Synthesis for Photostabilizers

Derivatives have been synthesized for use as photostabilizers in materials like poly(vinyl chloride), showcasing the compound's utility in material science and industrial applications (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular formula is c18h15n3o4s2 and its average mass is 401459 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information.

将来の方向性

特性

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-20-12-6-5-10(8-13(12)21-2)11-9-23-16(17-11)18-15(19)14-4-3-7-22-14/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJFDCFSWRVIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)

![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)

![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)